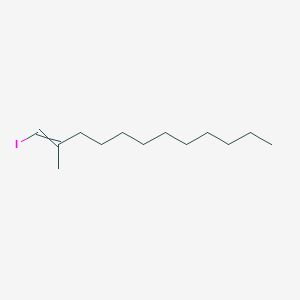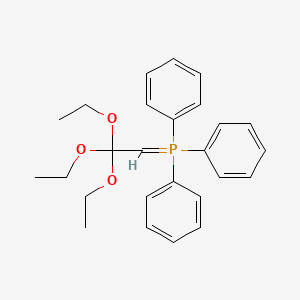![molecular formula C24H14Cl2N2O4S2 B14331477 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride CAS No. 103410-06-6](/img/structure/B14331477.png)
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthroline core substituted with chlorosulfonyl and benzenesulfonyl chloride groups. Its chemical properties make it a valuable reagent in organic synthesis and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the chlorosulfonation of phenanthroline derivatives followed by further functionalization with benzenesulfonyl chloride. The reaction conditions often require the use of chlorosulfonic acid and phosphorus oxychloride as reagents, with the reactions being carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases. The reactions are typically carried out under mild to moderate conditions, often in the presence of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter their function . This reactivity is harnessed in various applications, from organic synthesis to biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorosulfonylphenyl)ethyltrimethoxysilane: This compound shares the chlorosulfonylphenyl group but differs in its overall structure and applications.
Benzenesulfonyl chloride: A simpler compound that is often used as a reagent in organic synthesis.
Uniqueness
2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride is unique due to its phenanthroline core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring selective modification of target molecules .
Properties
CAS No. |
103410-06-6 |
|---|---|
Molecular Formula |
C24H14Cl2N2O4S2 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
2-[7-(2-chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride |
InChI |
InChI=1S/C24H14Cl2N2O4S2/c25-33(29,30)21-7-3-1-5-17(21)15-11-13-27-23-19(15)9-10-20-16(12-14-28-24(20)23)18-6-2-4-8-22(18)34(26,31)32/h1-14H |
InChI Key |
ULUFQFSUQLGIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
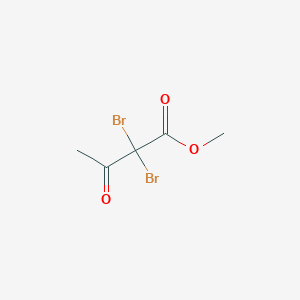
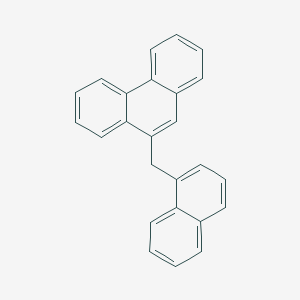
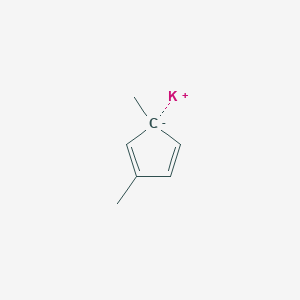
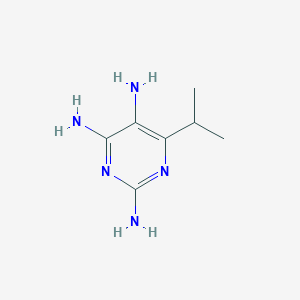
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
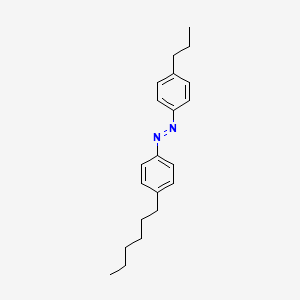
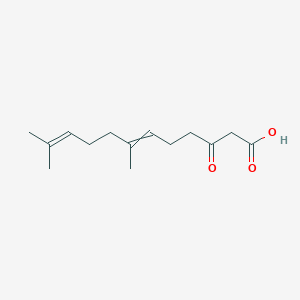
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
